(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Description
This compound (CAS: 1119382-74-9) is an α,β-unsaturated acrylonitrile derivative with the molecular formula C₁₅H₁₇N₃O and a molar mass of 255.32 g/mol . Key structural features include:
- An azetidine-1-carbonyl group at the α-position, contributing electron-withdrawing effects.
- A 4-(dimethylamino)phenyl moiety at the β-position, providing electron-donating properties.
- A conjugated prop-2-enenitrile backbone, enabling π-electron delocalization.
Predicted physicochemical properties include a density of 1.216 g/cm³, boiling point of 488.4°C, and pKa of 3.65 . The E-configuration ensures spatial alignment of substituents, influencing intermolecular interactions and electronic behavior.
Properties
IUPAC Name |
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)14-6-4-12(5-7-14)10-13(11-16)15(19)18-8-3-9-18/h4-7,10H,3,8-9H2,1-2H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZHGCHZVMAKPU-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, also known by its CAS number 1119382-74-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17N3O
- Molecular Weight : 255.32 g/mol
- Structure : The compound features an azetidine ring and a dimethylamino phenyl group, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and cellular signaling.
Biological Activity Overview
The following table summarizes the key biological activities and findings related to this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Study :
- A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.
- The IC50 values ranged from 10 to 30 µM across different cell lines.
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Neuroprotective Effects :
- Research indicated that the compound could reduce oxidative stress in neuronal cells exposed to neurotoxins, suggesting potential applications in neurodegenerative diseases.
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Antimicrobial Activity :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Substituent Effects on Electronic Properties
- Azetidine-1-carbonyl vs. Bromophenyl: The azetidine group in the target compound introduces electron-withdrawing effects, lowering the pKa (3.65) compared to trans-4-dimethylaminocinnamonitrile (pKa 4.42) . Bromophenyl analogs (e.g., ) exhibit halogen-induced steric and electronic effects, enabling tunable luminescence .
- Diphenylamino vs. Dimethylamino: Bulky diphenylamino groups () enhance π-π stacking but reduce solubility compared to dimethylamino substituents .
Configuration and Solid-State Behavior
- The E-isomer of the target compound ensures optimal conjugation, whereas Z-isomers (e.g., ) exhibit distinct photophysical properties due to altered molecular packing .
- Crystal habit studies () demonstrate that substituents and configuration dictate emission profiles, suggesting the target compound’s optical properties could be similarly tunable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
